11-epi-mogroside V is a natural compound classified as a mogroside, which is primarily found in the fruit of Siraitia grosvenorii, commonly known as Luo Han Guo. This compound is notable for its intense sweetness, being significantly sweeter than sucrose, and is often used as a natural sweetener in various food products. The compound has garnered attention for its potential health benefits, including antioxidant and antidiabetic properties.
11-epi-mogroside V is derived from the fruit of Siraitia grosvenorii, which has been utilized in traditional medicine and culinary applications, particularly in Asia. Mogrosides are a class of triterpenoid glycosides, and 11-epi-mogroside V belongs to this group. It is structurally related to other mogrosides, such as mogroside V, which are known for their sweetness and health-promoting properties .
The synthesis of 11-epi-mogroside V involves several enzymatic steps that convert squalene into mogrosides through a series of transformations:
The entire process can be performed in recombinant cells that express the necessary biosynthetic enzymes, facilitating the production of mogrosides on a larger scale .
The molecular formula of 11-epi-mogroside V is with a molecular weight of approximately 1287.43 g/mol. The structure consists of multiple sugar moieties attached to a triterpenoid backbone, characteristic of mogrosides.
11-epi-mogroside V participates in various chemical reactions typical of glycosides:
The mechanism through which 11-epi-mogroside V exerts its effects includes:
11-epi-mogroside V has several scientific uses:
11-epi-Mogroside V represents a distinctive stereoisomer within the mogroside family of cucurbitane-type triterpenoids. Isolated from Siraitia grosvenorii (monk fruit), this epimer exhibits unique bioactivities divergent from its predominant counterpart, mogroside V. Its significance lies in its potential to elucidate structure-activity relationships (SAR) governing mogrosides’ biological functions, particularly in glucose metabolism modulation. Despite its discovery, comprehensive studies remain scarce, underscoring the need for targeted research into its pharmacological properties and natural distribution.
Siraitia grosvenorii (Cucurbitaceae) is a perennial vine endemic to southern China, thriving in Guangxi, Guizhou, and Guangdong provinces at altitudes of 200–800 m [7] [10]. The fruit produces >70 cucurbitane-type triterpenoid glycosides, collectively termed mogrosides, which serve as natural sweeteners and bioactive agents [2] [9]. Structurally, these compounds feature a tetracyclic cucurbitane core (C30 skeleton) with varying glycosylation patterns at C-3, C-24, and C-6 positions [6] [10]. Mogrosides are classified into five categories based on modifications at C-7, C-11, and C-25:
Table 1: Key Cucurbitane-Type Triterpenoids in S. grosvenorii
Compound | Glycosylation Pattern | Relative Sweetness | Abundance in Fruit |
---|---|---|---|
Mogrol | Aglycone | 0× | Trace |
Mogroside IIE | β-Glc-(1→6)-β-Glc at C-3 | Bitter | 0.5–1.2% (dry weight) |
Mogroside V | β-Glc-(1→6)-β-Glc (C-3) + Glc3 (C-24) | 425× sucrose | 1.0–1.3% (dry weight) |
11-epi-Mogroside V | Identical to mogroside V but 11β-OH | Not sweet | <0.1% (dry weight) |
Siamenoside I | β-Glc-(1→2)-β-Glc (C-3) + Glc3 (C-24) | 563× sucrose | 0.01–0.1% |
Data compiled from [2] [6] [9]
Biosynthetically, mogrosides originate from squalene epoxidation, cyclization to cucurbitadienol, and sequential oxidation/glucosylation mediated by cytochrome P450s (e.g., CYP87D18) and UDP-glucosyltransferases (UGTs) [9]. 11-epi-Mogroside V arises via stereoselective hydroxylation at C-11, likely catalyzed by a specific P450 isoform, though the exact enzyme remains unidentified.
The C-11 position is a critical site for mogroside bioactivity. Most sweet-tasting mogrosides (e.g., mogroside V, siamenoside I) possess an 11α-hydroxyl group. In contrast, 11-epi-mogroside V features a rare 11β-hydroxyl configuration, dramatically altering its physicochemical and biological properties [6] [8]:
Table 2: Impact of C-11 Stereochemistry on Mogroside Properties
Property | 11α-OH Mogrosides (e.g., Mogroside V) | 11β-OH Mogrosides (11-epi-Mogroside V) |
---|---|---|
Sweet taste | Intensely sweet (300–425× sucrose) | Not sweet |
Glucose uptake modulation | Moderate activity | High activity (HepG2 cells) |
Thermal stability | Stable at pH 3–12, 100–150°C | Presumed similar; experimental data lacking |
Natural abundance | High (e.g., mogroside V: 0.8–1.3% dry wt) | Very low (<0.1% dry wt) |
Despite its potential, 11-epi-mogroside V remains understudied due to challenges in isolation, quantification, and synthetic production. Critical research gaps include:
Table 3: Key Research Gaps for 11-epi-Mogroside V
Research Domain | Current Knowledge | Unresolved Questions |
---|---|---|
Analytical Chemistry | Detected via HPLC-MS | No quantification standards; co-elution with isomers |
Biosynthesis | Presumed P450/UGT-mediated | Specific enzymes unknown; C-11 stereocontrol unclear |
Bioactivity Mechanisms | Glucose uptake in HepG2 cells (in vitro) | In vivo models lacking; molecular targets unidentified |
Synthesis & Purification | Isolated in trace amounts from fruit | Efficient epimer separation not developed |
Therapeutic Potential | Proposed antidiabetic agent | Comparative efficacy vs. mogroside V unassessed |
Gaps identified from [1] [4] [6]
Concluding Remarks
11-epi-Mogroside V exemplifies how subtle stereochemical variations (e.g., C-11 epimerization) can redirect bioactive trajectories within plant triterpenoids. Its unique glucose uptake-enhancing effects position it as a candidate for metabolic disorder therapeutics, distinct from the sweetening applications of its 11α-epimer. Addressing knowledge gaps—particularly in biosynthesis, target identification, and analytical quantification—will unlock its potential as a structurally novel bioactive entity. Future work should prioritize in vivo validation of its antidiabetic effects and development of epimer-selective extraction or synthesis methodologies.
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